2-Hydrazinyl-3-methyl-2,3-dihydro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-3-methyl-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. It is characterized by the presence of a benzothiazole ring fused with a hydrazine group and a methyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-methyl-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-methyl-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include substituted benzothiazoles, hydrazones, and other heterocyclic compounds. These products often exhibit enhanced biological activities and are of interest for further pharmacological studies .
Scientific Research Applications
2-Hydrazinyl-3-methyl-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its pharmacological potential, it is being investigated for the development of new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-methyl-2,3-dihydro-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound is known to bind to specific receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it has been shown to interact with GABA receptors, contributing to its anticonvulsant activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-Hydrazinyl-3-methyl-2,3-dihydro-1,3-benzothiazole.
2-Mercaptobenzothiazole: Another benzothiazole derivative with distinct chemical properties.
Benzothiazolium Azo Dyes: Compounds synthesized using this compound as a reagent.
Uniqueness
This compound is unique due to its hydrazine group, which imparts distinct reactivity and biological activity compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
64531-66-4 |
---|---|
Molecular Formula |
C8H11N3S |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
(3-methyl-2H-1,3-benzothiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H11N3S/c1-11-6-4-2-3-5-7(6)12-8(11)10-9/h2-5,8,10H,9H2,1H3 |
InChI Key |
YLMXVEBRBCBVJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(SC2=CC=CC=C21)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.